4''-(p-Fluorobenzyl)tylosin A
Overview
Description
Flubentylosin is a novel analog of Tylosin-A, a macrolide antibiotic. It has shown potent activity against Wolbachia bacteria, which are endosymbionts essential for the fertility and development of parasitic filarial nematodes responsible for diseases such as onchocerciasis and lymphatic filariasis . Flubentylosin is currently in clinical development for the treatment of these filarial diseases .
Preparation Methods
Flubentylosin is a semisynthetic analog of Tylosin-A. The synthetic route involves the modification of Tylosin-A to introduce a fluorobenzyl group, resulting in the formation of Flubentylosin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction. Industrial production methods for Flubentylosin are still under development, but they are expected to involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Flubentylosin undergoes various chemical reactions, including:
Oxidation: Flubentylosin can be oxidized to form various oxidation products. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Flubentylosin can be reduced using reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: Flubentylosin can undergo substitution reactions, where the fluorobenzyl group can be replaced with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Flubentylosin can lead to the formation of hydroxylated products, while reduction can result in the formation of reduced derivatives .
Scientific Research Applications
Flubentylosin has several scientific research applications, including:
Chemistry: Flubentylosin is used as a model compound for studying the synthesis and reactivity of macrolide antibiotics.
Biology: Flubentylosin is used to study the role of Wolbachia bacteria in the fertility and development of parasitic filarial nematodes.
Medicine: Flubentylosin is being developed as a treatment for filarial diseases such as onchocerciasis and lymphatic filariasis.
Industry: Flubentylosin is used in the development of new antibiotics and antiparasitic agents.
Mechanism of Action
Flubentylosin exerts its effects by targeting Wolbachia bacteria, which are essential for the fertility and development of parasitic filarial nematodes . The compound binds to the bacterial ribosome, inhibiting protein synthesis and leading to the depletion of Wolbachia bacteria . This results in the sterilization and death of the parasitic filarial nematodes . The molecular targets and pathways involved in the mechanism of action of Flubentylosin include the bacterial ribosome and the protein synthesis machinery .
Comparison with Similar Compounds
Flubentylosin is similar to other macrolide antibiotics, such as Tylosin and Doxycycline. it has several unique features that distinguish it from these compounds:
Tylosin: Flubentylosin is a derivative of Tylosin, but it has a fluorobenzyl group that enhances its activity against Wolbachia bacteria.
Doxycycline: Flubentylosin demonstrates clear superiority over Doxycycline in terms of its anti-Wolbachia effect and shorter dosing regimen.
Other similar compounds include:
Azithromycin: Another macrolide antibiotic with activity against a broad range of bacteria.
Clarithromycin: A macrolide antibiotic used to treat various bacterial infections.
Erythromycin: A macrolide antibiotic used to treat infections caused by susceptible bacteria.
Flubentylosin’s unique modification and potent activity against Wolbachia bacteria make it a promising candidate for the treatment of filarial diseases .
Properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-4-(dimethylamino)-5-[(2S,4R,5S,6S)-5-[(4-fluorophenyl)methoxy]-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H82FNO17/c1-13-40-36(27-66-52-49(64-12)48(63-11)44(60)31(5)68-52)22-28(2)14-19-38(57)29(3)23-35(20-21-56)46(30(4)39(58)24-41(59)70-40)72-51-45(61)43(55(9)10)47(32(6)69-51)71-42-25-53(8,62)50(33(7)67-42)65-26-34-15-17-37(54)18-16-34/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-62H,13,20,23-27H2,1-12H3/b19-14+,28-22+/t29-,30+,31-,32-,33+,35+,36-,39-,40-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQGMXUKQAXPIP-JLTQGABHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OCC4=CC=C(C=C4)F)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OCC4=CC=C(C=C4)F)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H82FNO17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809266-03-2 | |
Record name | 4''-(p-Fluorobenzyl)tylosin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809266032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUBENTYLOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXL1F57P8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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